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(Z)-benzofuran-3(2H)-one oxime

Cat. No.: B14123853
M. Wt: 149.15 g/mol
InChI Key: NZLYKMUEDAJYAZ-CLFYSBASSA-N
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Description

Overview of Benzofuran (B130515) Chemical Scaffolds in Organic Chemistry Research

Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a prominent structural motif found in numerous natural products and synthetic molecules with significant biological activities. rsc.orgrsc.orgresearchgate.net This prevalence has driven extensive research into its synthesis and derivatization.

The synthesis of the benzofuran ring system has been a subject of chemical research for over a century, with the first synthesis reported by Perkin in 1870. oregonstate.edu Since then, a vast array of synthetic methods has been developed. These can be broadly categorized into two main approaches: the formation of the furan ring onto a pre-existing benzene derivative and the construction of the benzene ring onto a furan precursor. nih.gov

Early methods often involved harsh reaction conditions. Modern synthetic strategies, however, have evolved to be more efficient and versatile, frequently employing transition-metal catalysis. Palladium- and copper-based catalysts, for instance, are widely used in coupling reactions to construct the benzofuran core. oregonstate.edunih.gov Other innovative approaches include metal-free cyclizations, microwave-assisted synthesis, and the use of green solvents to create these scaffolds. researchgate.net Rhodium-catalyzed reactions have also emerged as a powerful tool for the synthesis of substituted benzofurans. nih.gov

A variety of starting materials can be employed, including phenols, salicylaldehydes, and o-hydroxyaryl ketones. nih.govmdpi.com For example, the reaction of salicylaldehyde (B1680747) with chloroacetic acid followed by cyclization is a classic route. nih.gov More contemporary methods might involve the intramolecular cyclization of o-alkenylphenols or the coupling of o-hydroxyaryl halides with alkynes. mdpi.comsigmaaldrich.com

Method CategoryKey FeaturesStarting Materials Example
Classical Methods Often require harsh conditionsSalicylaldehyde, Chloroacetic Acid
Transition-Metal Catalysis High efficiency and versatilityo-Hydroxyaryl halides, Alkynes
Modern Innovations Greener and more efficientPhenols, o-Alkenylphenols

The academic and industrial interest in benzofuran derivatives stems from their diverse and potent biological activities. rsc.orgrsc.orgresearchgate.net The benzofuran scaffold is a key component in many pharmaceuticals and natural products. acs.org Derivatives have shown a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. organic-chemistry.orgresearchgate.net For instance, some benzofuran derivatives have been investigated as potential treatments for diseases like cancer and Alzheimer's. acs.orgnih.gov

The unique electronic and structural features of the benzofuran ring system, arising from the fusion of an aromatic benzene ring with an electron-rich furan ring, contribute to its ability to interact with biological targets. acs.org The planarity and aromaticity of the scaffold provide a rigid framework that can be functionalized at various positions to modulate its biological and physicochemical properties. This has made the benzofuran nucleus a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. acs.org

Significance of Oxime Functional Groups in Contemporary Organic Chemistry

The oxime functional group, characterized by the R¹R²C=N-OH moiety, is a versatile and important component in modern organic chemistry. researchgate.netnih.gov Oximes are derived from the reaction of aldehydes or ketones with hydroxylamine (B1172632). nih.gov

The formation of an oxime is a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and hydroxylamine. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. This is typically followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is often catalyzed by either an acid or a base. mdpi.com

The formation of oximes is a reversible reaction, and they can be hydrolyzed back to the corresponding carbonyl compound and hydroxylamine under acidic conditions. nih.gov This reactivity is a key aspect of their chemical utility.

A significant feature of oximes is their ability to exist as stereoisomers, specifically geometric isomers, due to the restricted rotation around the C=N double bond. These isomers are designated as (Z) and (E) based on the Cahn-Ingold-Prelog priority rules. In the (Z)-isomer, the hydroxyl group and the higher-priority substituent on the carbon are on the same side of the double bond, while in the (E)-isomer, they are on opposite sides.

The stereochemistry of an oxime can have a profound impact on its reactivity and biological activity. For example, different isomers of a drug molecule containing an oxime group can exhibit different pharmacological effects. This makes the stereoselective synthesis of a specific oxime isomer a critical challenge in organic synthesis. mdpi.com Researchers often face the challenge of controlling the E/Z ratio during synthesis or separating the isomers after the reaction. mdpi.com Various methods have been developed to address this, including the use of specific catalysts or reaction conditions to favor the formation of one isomer over the other. mdpi.com The characterization of the isomers is also a key research aspect, often employing techniques like NMR spectroscopy.

IsomerDescription
(Z)-Oxime Hydroxyl group and higher-priority substituent on the same side of the C=N double bond.
(E)-Oxime Hydroxyl group and higher-priority substituent on opposite sides of the C=N double bond.

Positioning of (Z)-benzofuran-3(2H)-one Oxime within the Benzofuran-Oxime Research Domain

This compound emerges as a molecule of interest due to the convergence of the properties of both the benzofuran and oxime functionalities. The synthesis of the parent ketone, benzofuran-3(2H)-one, is a key precursor step and has been the subject of various synthetic developments.

The introduction of the oxime group at the 3-position of the benzofuranone ring, specifically with the (Z) configuration, creates a molecule with a defined three-dimensional structure that can be a valuable building block for more complex molecules. The academic relevance of such compounds is highlighted by studies on related benzofuran-oxime derivatives, which have been investigated for a range of biological activities, including potential applications as fungicides and in the treatment of neurodegenerative diseases. The specific stereochemistry of the oxime is often crucial for its biological function, as seen in studies where the (Z)-isomer of certain oximes displayed higher activity than the (E)-isomer. organic-chemistry.org

Research into benzofuran-oxime frameworks is an active area, with studies focusing on the synthesis and structure-activity relationships (SAR) of these compounds. The this compound scaffold provides a platform for creating diverse libraries of compounds for biological screening. The presence of the oxime's hydroxyl group and the benzofuran's heterocyclic system offers multiple points for further chemical modification, allowing for the fine-tuning of properties for specific applications.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research into this compound is multifaceted, with several key objectives driving scientific inquiry. These research goals are primarily centered around exploring the compound's synthetic accessibility, chemical reactivity, and potential biological applications.

A significant focus of research is the development of efficient and stereoselective synthetic routes to this compound and its derivatives. researchgate.netresearchgate.net This includes the exploration of various catalytic systems and reaction conditions to control the geometry of the oxime double bond, which is crucial for its biological activity. rsc.org The synthesis of related benzofuran-3(2H)-one scaffolds has been explored through methods like Rh/Co relay catalyzed C-H functionalization/annulation. acs.org

Another primary objective is the comprehensive characterization of the physicochemical properties of these compounds. This involves the use of various spectroscopic and analytical techniques to elucidate their molecular structure and stereochemistry. While specific data for the (Z)-isomer is not widely published, research on related benzofuranone oximes provides valuable insights. For instance, studies on (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone oxime have reported detailed NMR and IR data. mdpi.com

The exploration of the chemical reactivity of this compound is another critical area of research. This includes investigating its participation in various chemical transformations, such as cycloaddition and annulation reactions, to generate novel heterocyclic systems. rsc.org For example, aurones, which are structurally related 2-benzylidenebenzofuran-3(2H)-ones, are known to undergo such reactions. researchgate.netrsc.org

Furthermore, a major driver of academic research is the evaluation of the biological and pharmacological potential of this compound and its derivatives. mdpi.commdpi.com This encompasses screening for a wide range of activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.netnih.gov The design of novel benzofuran-based hybrids as potential inhibitors of specific enzymes like CDK2/GSK-3β is an active area of investigation. nih.gov

Table 1: Representative Spectroscopic Data for a Related Benzofuranone Oxime Derivative

Spectroscopic TechniqueKey Observations for (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone oxime mdpi.com
IR (KBr, cm⁻¹) 3201 (N-OH), 1602 (C=N), 1251 (C-O, furan), 990 (N-O, oxime), 544 (C-Br)
¹H-NMR (200 MHz, DMSO-d₆, δ ppm) 11.75 and 12.03 (two s, 1H, N-OH), 7.10-7.96 (m, 9H, aromatics), 3.92 (q, 1H, >CH-), 2.42-2.63 (m, 4H, CH₂), 1.49 and 1.54 (two s, 3H, CH₃)
¹³C-NMR (50.34 MHz, DMSO-d₆, δ ppm) 155.17, 154.58, 153.74, 153.23, 149.62, 148.65, 132.08, 131.82, 130.37, 129.94, 127.01, 126.40, 126.24, 126.15, 125.52, 117.27, 117.18, 115.19, 113.70, 106.62, 42.17, 41.60, 40.50, 40.37, 40.29, 40.23, 40.08, 32.10, 31.91

This table presents data for a structurally related compound to illustrate the types of characterization performed in this chemical class. Specific data for this compound may vary.

Table 2: Key Research Objectives for Benzofuranone Oxime Derivatives

Research AreaPrimary Objectives
Synthetic Chemistry - Develop efficient and stereoselective syntheses. rsc.orgresearchgate.net- Explore novel catalytic methods for their preparation. acs.org
Structural Characterization - Elucidate the precise 3D structure and stereochemistry. - Utilize advanced spectroscopic and crystallographic techniques. mdpi.com
Reactivity Studies - Investigate their utility in cycloaddition and annulation reactions. rsc.org- Explore their potential as synthons for complex heterocycles.
Medicinal Chemistry - Evaluate their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.comscielo.brmdpi.com- Design and synthesize novel derivatives with improved pharmacological profiles. researchgate.netresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B14123853 (Z)-benzofuran-3(2H)-one oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

(NE)-N-(1-benzofuran-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H7NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-4,10H,5H2/b9-7-

InChI Key

NZLYKMUEDAJYAZ-CLFYSBASSA-N

Isomeric SMILES

C1/C(=N/O)/C2=CC=CC=C2O1

Canonical SMILES

C1C(=NO)C2=CC=CC=C2O1

Origin of Product

United States

Advanced Synthetic Methodologies for Z Benzofuran 3 2h One Oxime and Its Chemical Analogues

Strategic Syntheses of the Benzofuran-3(2H)-one Core

The benzofuran-3(2H)-one framework is a key structural motif found in various biologically active compounds and serves as a crucial precursor for the title oxime. chemistryviews.org Its synthesis has been approached through various strategic methodologies, including innovative cyclization reactions and the application of modern catalysis.

Cyclization Reactions for Benzofuran-3(2H)-one Ring System Formation

The formation of the heterocyclic five-membered ring fused to a benzene (B151609) ring is the critical step in constructing the benzofuran-3(2H)-one core. Intramolecular cyclization reactions are a primary strategy to achieve this.

One effective method involves the acid-catalyzed cyclization of β-keto sulfoxides . For instance, heating 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene in benzene with trifluoroacetic acid results in the formation of 2-(methylthio)-3(2H)-benzofuranone. acs.org This reaction is believed to proceed through a Pummerer reaction intermediate, where an intramolecular nucleophilic attack by the phenolic oxygen on a cationic intermediate leads to the formation of the heterocyclic ring. acs.org

Another significant approach is the cycloisomerization of o-alkynyl phenols . This transformation can be promoted by gold(I) catalysts in the presence of an oxidant like Selectfluor. chemistryviews.orgresearchgate.net This method provides a flexible route to benzofuran-3(2H)-ones from readily available starting materials with high chemoselectivity under mild conditions. chemistryviews.orgresearchgate.net Interestingly, a metal-free alternative has also been developed where benzofurans are treated with alcohols, acids, or water to yield the corresponding benzofuran-3(2H)-ones, often in higher yields than the gold-catalyzed cycloaddition. chemistryviews.org

The Dieckmann condensation represents a classical yet effective cyclization approach. The synthesis of 2-aroylbenzofuran-3-ols can be achieved through the reaction of substituted methyl salicylates with 2-bromo-1-aroylethanones, where the cyclization is a key step. jocpr.comjetir.org

Catalytic Approaches in Benzofuran-3(2H)-one Synthesis

Modern catalytic methods have significantly advanced the synthesis of the benzofuran-3(2H)-one core, offering high efficiency and selectivity.

Gold(I) catalysis is prominent in the cycloisomerization of o-alkynyl phenols. A typical catalytic system involves a gold(I) chloride precursor like Ph3PAuCl, often with an oxidant and an additive. chemistryviews.orgnih.gov For example, reacting o-alkynyl phenols with alcohols in the presence of Ph3PAuCl, Selectfluor as an oxidant, and trifluoromethanesulfonic acid (TfOH) as an additive in acetonitrile (B52724) at elevated temperatures produces benzofuran-3(2H)-ones in moderate to good yields. chemistryviews.orgnih.gov

Rhodium catalysis provides powerful tools for constructing benzofuran-3(2H)-one scaffolds, particularly those with quaternary carbon centers. organic-chemistry.orgresearchgate.netacs.org A dual-metal relay catalysis, combining rhodium-catalyzed enantioselective 1,2-addition with palladium-catalyzed intramolecular C-O coupling, enables the synthesis of gem-diaryl benzofuran-3(2H)-ones with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org Another rhodium-mediated, one-pot, three-component reaction of salicylaldehydes, cyclopropanols, and aliphatic alcohols, using a [Cp*RhCl2]2 catalyst and a copper oxidant, also yields benzofuran-3(2H)-ones. nih.gov

Mercury(II) triflate has been used to catalyze the reaction of N-oxides with alkynes, which forms an enolonium species that can undergo intramolecular nucleophilic attack by a hydroxyl group to afford benzofuran-3(2H)-ones. organic-chemistry.orgsmolecule.com

The following table summarizes key catalytic approaches:

Catalyst TypePrecursor TypeKey FeaturesReference
Gold(I) (e.g., Ph3PAuCl/Selectfluor/TfOH)o-Alkynyl phenolsHigh chemoselectivity, mild conditions, flexible. chemistryviews.orgresearchgate.netnih.gov
Rhodium (e.g., Rh/chiral sulfur-olefin + Pd)α-Diketones, Arylboronic acidsAsymmetric synthesis, access to quaternary centers, high enantioselectivity. organic-chemistry.orgorganic-chemistry.org
Rhodium (e.g., [Cp*RhCl2]2/Cu(OAc)2)Salicylaldehydes, Cyclopropanols, AlcoholsOne-pot, three-component synthesis. nih.gov
Mercury(II) (e.g., Hg(OTf)2)Alkynes, N-oxidesFormation via enolonium species, enolate umpolung reactivity. organic-chemistry.orgsmolecule.com

Precursor Design and Preparation for Benzofuran (B130515) Ring Construction

The rational design and synthesis of precursors are fundamental to the successful construction of the benzofuran-3(2H)-one ring. A common strategy involves preparing a benzene ring substituted with functional groups at the ortho position that can participate in the key ring-closing reaction.

A widely used precursor is methyl salicylate (B1505791) . It can be reacted with ethyl chloroacetate (B1199739) in the presence of potassium carbonate to yield methyl 2-(2-ethoxy-2-oxoethoxy)benzoate. google.com Subsequent hydrolysis and cyclization with acetic anhydride (B1165640) lead to benzofuran-3-yl acetate, which is then converted to benzofuran-3(2H)-one via methanolysis. google.com Another approach using methyl salicylate involves a Dieckmann-type reaction with phenacyl bromide in the presence of a base to form 2-benzoylbenzofuran-3-ol, a direct precursor to the benzofuranone core. jocpr.comjetir.org

The synthesis of o-alkynyl phenols is another critical area of precursor preparation. These are typically synthesized via Sonogashira coupling of an ortho-iodophenol with a terminal alkyne. These precursors are central to the gold- and other metal-catalyzed cycloisomerization reactions mentioned previously. chemistryviews.orgresearchgate.net

For the acid-catalyzed cyclization of β-keto sulfoxides, the precursor 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene is required. acs.org This can be prepared from the corresponding 2-hydroxyacetophenone.

Stereoselective Oxime Formation from Benzofuran-3(2H)-one Precursors

The conversion of the carbonyl group in benzofuran-3(2H)-one to an oxime can result in two geometric isomers, (E) and (Z). For many applications, obtaining a single, pure isomer is crucial. The selective synthesis of the (Z)-isomer requires careful control over reaction conditions and an understanding of the factors governing stereoselectivity.

Reaction Conditions and Reagent Selection for (Z)-Oxime Preference

The classical method for forming oximes involves the condensation of a ketone with hydroxylamine (B1172632), typically using hydroxylamine hydrochloride and a base. The stereochemical outcome of this reaction is highly dependent on the conditions.

To favor the formation of the (Z)-oxime, specific reagent and solvent systems have been developed. One reported method for the selective preparation of (Z)-oximes involves the reaction of ketones with hydroxylamine hydrochloride in the presence of potassium carbonate (K2CO3) in methanol (B129727) . researchgate.net This system has been shown to selectively produce Z-oximes in good yields for a range of aldehydes and ketones. researchgate.net The use of a base like K2CO3 in methanol is thought to generate potassium methoxide (B1231860) in situ, which facilitates the formation of free hydroxylamine, influencing the reaction pathway towards the Z-isomer. researchgate.net

Another strategy to obtain the thermodynamically less stable (Z)-isomer is through the photoisomerization of the more stable (E)-isomer. organic-chemistry.org Syntheses of oximes often yield mixtures of E and Z isomers or default to the thermodynamically preferred (E)-isomer. organic-chemistry.org Visible-light-mediated energy transfer catalysis, using an iridium-based photosensitizer, provides a mild and general method to convert (E)-oximes into their (Z) counterparts with high selectivity. organic-chemistry.org This process works by facilitating C=N bond rotation through triplet excitation. organic-chemistry.org

The following table highlights conditions favoring (Z)-oxime formation:

MethodReagents/CatalystConditionsKey PrincipleReference
Selective CondensationNH2OH·HCl, K2CO3Methanol, Room TemperatureBase/solvent system favors Z-isomer formation. researchgate.net
Photoisomerization[Ir(dF-CF3ppy)2(dtbbpy)]PF6Visible Light (Blue LED), N2 atmosphereEnergy transfer catalysis to isomerize the stable E-isomer to the Z-isomer. organic-chemistry.org

Kinetic and Thermodynamic Control in Z/E Oxime Isomerization

The final ratio of (Z) to (E) oxime isomers in a reaction mixture is governed by the principles of kinetic and thermodynamic control. wikipedia.org The kinetic product is the one that forms faster (lower activation energy), while the thermodynamic product is the more stable one (lower Gibbs free energy). wikipedia.org

Generally, for oximes, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance. organic-chemistry.org Therefore, reaction conditions that allow for equilibration, such as longer reaction times, higher temperatures, or the presence of an acid or base catalyst, will favor the formation of the (E)-isomer. thieme-connect.commdpi.com

To obtain the (Z)-isomer, which is often the kinetic product or the thermodynamically less stable one, conditions must be chosen to prevent equilibration. thieme.de This typically involves using low temperatures and short reaction times. wikipedia.org For example, in some oximation procedures, the work-up must be carried out at 0 °C to prevent the isomerization of the desired product to the more stable isomer. thieme-connect.com

The isomerization between (E) and (Z) forms can be catalyzed by acids. mdpi.comresearchgate.net The proposed mechanism for acid-catalyzed isomerization in water involves the formation of a protonated oxime-water adduct, which allows for free rotation around the C-N single bond before the water molecule is eliminated. researchgate.net Therefore, controlling the pH is crucial for maintaining the desired stereochemistry. In some cases, mechanochemical synthesis (milling) under neutral or basic conditions has been used to prepare oximes while minimizing the risk of acid-catalyzed isomerization. researchgate.net

Multi-step Synthetic Sequences for Functionalized (Z)-benzofuran-3(2H)-one Oximes

The construction of functionalized (Z)-benzofuran-3(2H)-one oximes typically involves a sequential approach where a substituted benzofuran-3(2H)-one ketone is first synthesized, followed by an oximation reaction. The initial and most critical phase is the formation of the core benzofuranone ring system, often with pre-installed substituents that are carried through the synthetic sequence.

A common strategy begins with the synthesis of a functionalized ketone precursor. For instance, the synthesis of (Z)-(5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone oxime demonstrates a clear multi-step pathway. nih.govmdpi.com The process starts with the preparation of the ketone, (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone, which is then converted to the target oxime. nih.govmdpi.com The oximation step is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine, refluxed in a solvent such as ethanol (B145695). nih.govmdpi.com

This specific sequence highlights the synthesis of a derivative functionalized with both a bromine atom on the benzofuran ring and a bulky cyclobutyl group.

Table 1: Multi-step Synthesis of a Functionalized Benzofuranone Oxime nih.govmdpi.com

Step Starting Material(s) Reagents & Conditions Product Yield
1 2-hydroxy-5-bromobenzaldehyde, 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl)cyclobutane Potassium Carbonate, Acetone (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone 94%

More advanced methods for creating the ketone precursor often employ transition-metal catalysis to construct the heterocyclic scaffold with high efficiency and control. Rhodium/Cobalt relay catalysis, for example, enables the C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids to yield benzofuran-3(2H)-one scaffolds containing a C2 quaternary center. organic-chemistry.orgacs.org Similarly, Rh(III)-catalyzed three-component reactions of salicylaldehydes, cyclopropanols, and alcohols provide a direct route to structurally diverse benzofuran-3(2H)-ones. researchgate.net These modern catalytic methods create complex ketone precursors that can subsequently undergo oximation to produce highly functionalized oximes.

Green Chemistry Principles Applied to (Z)-benzofuran-3(2H)-one Oxime Synthesis

The integration of green chemistry principles into the synthesis of this compound and its precursors is an area of growing importance, aiming to reduce environmental impact through sustainable practices. These principles are applied to various stages of the synthesis, from the creation of the benzofuranone core to the oximation reaction itself.

Key green strategies include:

Use of Benign Solvents: A significant advancement is the replacement of toxic organic solvents with environmentally friendly alternatives. Water, being non-toxic and abundant, has been used as a medium for organic reactions, including those for synthesizing heterocyclic compounds. nih.govexaly.com Furthermore, deep eutectic solvents, such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, have been employed as green media for copper-catalyzed, three-component reactions to build the benzofuran scaffold, offering easy workup and high yields. researchgate.net

Catalyst Recyclability: The development of recoverable catalysts is a cornerstone of green synthesis. For instance, a method for regenerating carbonyl compounds (ketone precursors for oximes) from their oximes uses cupric chloride dihydrate (CuCl₂·2H₂O) as a promoter. organic-chemistry.org This cupric salt is effective, inexpensive, and can be readily recovered almost quantitatively by precipitation and reused without a loss of efficiency, thus minimizing waste. organic-chemistry.org

Energy Efficiency and Alternative Energy Sources: Microwave radiation has been utilized as an alternative energy source to conventional heating. nih.gov This technique can lead to shorter reaction times and improved yields. A sustainable method for regenerating carbonyl compounds from oximes uses microwave irradiation in conjunction with an aqueous extract of Sapindus laurifolia (soap nut), combining the benefits of a natural catalyst and an efficient energy source. nih.gov

Atom Economy and One-Pot Reactions: Multi-component, one-pot reactions are inherently greener as they reduce the number of synthetic steps, minimize the use of solvents for purification of intermediates, and maximize the incorporation of starting materials into the final product (high atom economy). researchgate.net The synthesis of benzofurans via a three-component coupling of an aldehyde, an alkyne, and an amine is a prime example of this approach. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

Synthetic Step Conventional Method Green Alternative Green Principle Applied Reference
Benzofuranone Synthesis Use of toxic organic solvents and non-recyclable catalysts. One-pot, 3-component reaction in a deep eutectic solvent with a CuI catalyst. Atom Economy, Green Solvent researchgate.net
Oximation Use of strong bases and tedious work-up procedures. Reaction on a solid support without strong base. Reduced Waste, Simplified Work-up zenodo.org

| Oxime Cleavage/Deprotection | Use of harsh, non-recoverable reagents. | Hydrolysis using recoverable CuCl₂·2H₂O in aqueous media. | Catalyst Recyclability, Green Solvent | organic-chemistry.org |

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound structure is crucial for modulating its chemical properties. A variety of synthetic methods have been developed to introduce a wide range of substituents at different positions of the benzofuranone ring and on the oxime moiety itself.

A powerful strategy for derivatization involves the palladium-catalyzed dearomative arylation and oxidation of a simpler oxime precursor. nih.gov This method allows for the synthesis of a library of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones by reacting (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes with various substituted iodobenzenes. This reaction efficiently installs diverse aryl groups at the C2 position of the benzofuranone core. nih.gov

Further functionalization can be achieved by modifying the oxime group directly. For instance, benzofuran-3-one-O-methyl-oxime can be converted into benzofuran-2,3-dione-3-(O-methyloxime)-2-oxime, demonstrating the introduction of a second oxime group onto the scaffold. google.com Additionally, the oxime's hydroxyl group can be alkylated to form oxime ethers, a reaction that can be performed stereoselectively using reagents like cesium carbonate. researchgate.net

The synthesis of derivatives with substituents on the benzene ring is often accomplished by starting with an appropriately substituted phenol (B47542). Methods that build the benzofuranone ring, such as the reaction between 3-hydroxy-2-pyrones and nitroalkenes, allow for a high degree of substitution on the phenol precursor, which is then translated to the final benzofuranone product. oregonstate.edu

Table 3: Methodologies for the Synthesis of Substituted this compound Derivatives

Substitution Site Synthetic Method Type of Substituents Introduced Key Features Reference(s)
C2-Position Palladium-catalyzed dearomative arylation/oxidation Various aryl groups High functional group tolerance; provides access to a large library of derivatives. nih.gov
C2-Position Rh/Co relay catalyzed C–H functionalization/annulation Alkyl and aryl groups, creating a quaternary center Simultaneous construction of the benzofuranone motif and a C2 quaternary center. organic-chemistry.orgacs.org
Benzene Ring Oximation of a pre-synthesized bromo-substituted ketone Halogens (e.g., Bromine) Demonstrates installation of substituents on the aromatic ring. nih.govmdpi.com
Oxime Group Reaction with tert-butyl nitrite (B80452) A second oxime group at the C2 position Further functionalization of the core oxime structure. google.com

| Oxime Group | O-alkylation with an alkyl halide | Alkyl ethers | Derivatization of the oxime's hydroxyl group. | researchgate.net |

Chemical Reactivity and Mechanistic Transformations of Z Benzofuran 3 2h One Oxime

Reactions at the Oxime Moiety

The oxime group of (Z)-benzofuran-3(2H)-one oxime is a versatile functional handle that participates in a range of chemical transformations, including rearrangements, reductions, and derivatizations.

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. masterorganicchemistry.comorganicreactions.org For ketoximes like this compound, this rearrangement typically yields lactams. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com Subsequently, the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water to produce the corresponding amide after tautomerization. masterorganicchemistry.com The reaction is stereospecific, with the migrating group being the one positioned trans to the hydroxyl group. wikipedia.orgorganic-chemistry.org

A variety of reagents can promote the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents like tosyl chloride and phosphorus pentachloride. wikipedia.org In some cases, the reaction can be catalyzed by organocatalysts, such as a boronic acid/perfluoropinacol system, under ambient conditions.

A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. organicreactions.orgwikipedia.org This pathway is favored when the group alpha to the oxime can stabilize a carbocation. wikipedia.org The fragmentation of this compound would lead to the opening of the furanone ring.

Recent advancements have shown that visible-light-mediated energy transfer can facilitate the isomerization of oximes, enabling regioselective Beckmann rearrangements that might not be possible under traditional conditions. nih.gov For instance, a one-pot photoisomerization/Beckmann rearrangement has been developed that allows for the preferential migration of alkyl groups over aryl groups. nih.gov

Reduction Reactions of the Oxime Functionality

The reduction of the oxime functionality in this compound can lead to the formation of primary amines, specifically 3-aminobenzofuran derivatives. A variety of reducing agents and conditions can be employed for this transformation.

Catalytic hydrogenation is a common method for reducing oximes. wikipedia.orgresearchgate.net Palladium-based catalysts are often effective for this purpose. rsc.org For instance, a heterogeneous palladium catalyst has been shown to be highly active for the hydrogenation of various oximes to primary amines under mild conditions, using hydrogen gas at atmospheric pressure in water. rsc.org Other catalytic systems, such as those based on iridium and nickel, have also been developed for the asymmetric hydrogenation of oximes to chiral hydroxylamines. dicp.ac.cnnih.govresearchgate.net

The reduction of oximes can also be achieved using hydride reagents. wikipedia.org Sodium borohydride (B1222165) in the presence of a suitable solvent like ethanol (B145695) is a commonly used system. google.com The reaction temperature can be varied to control the reaction rate and selectivity. google.com

The synthesis of 3-aminobenzofurans is of significant interest due to the diverse biological activities associated with this scaffold. nih.govacs.orgrsc.orgmdpi.com Tandem reaction strategies, such as an SNAr-cyclocondensation, have been developed for the synthesis of fluorinated 3-aminobenzofurans. nih.gov

Oxime Alkylation and Acylation Strategies

The oxime group of this compound can be alkylated or acylated to form O-substituted oxime ethers and esters, respectively. researchgate.net These reactions typically involve the reaction of the oxime with an appropriate alkylating or acylating agent in the presence of a base.

O-alkylation can be achieved using various alkyl halides or other alkylating agents. acs.org The choice of base and solvent can influence the outcome of the reaction, with O-alkylation generally being favored over N-alkylation. acs.org The resulting O-alkylated benzofuranone oximes can be valuable intermediates in organic synthesis. For example, O-arylhydroxylamines, which can be considered derivatives of O-arylated oximes, can be used in the direct synthesis of benzofurans. organic-chemistry.orgorganic-chemistry.org

O-acylation is typically carried out using acyl chlorides or anhydrides. masterorganicchemistry.com The resulting O-acylated oximes can also serve as precursors for further transformations. For instance, O-acylated noscapine (B1679977) analogs, which feature a modified benzofuranone ring system, have been synthesized and evaluated for their biological activity. researchgate.net

The table below summarizes some examples of alkylation and acylation reactions of oximes, although not specific to this compound, they illustrate the general principles.

ReactantReagentProductReference
OximeAlkyl Halide/BaseO-Alkyl Oxime Ether acs.org
OximeAcyl Chloride/Anhydride (B1165640)O-Acyl Oxime Ester masterorganicchemistry.com
N-HydroxyphthalimideDiaryliodonium SaltsN-Aryloxyimides organic-chemistry.org

Hydrolysis Mechanisms of the Oxime Group

The hydrolysis of oximes, including this compound, regenerates the corresponding ketone or aldehyde and hydroxylamine (B1172632). wikipedia.org This reaction is typically catalyzed by acid. nih.govresearchgate.netrsc.org

The mechanism of acid-catalyzed hydrolysis involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. researchgate.net This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of hydroxylamine result in the formation of the carbonyl compound. rsc.org The rate-determining step in highly acidic media is often the general base-catalyzed loss of hydroxylamine from the cationic tetrahedral intermediate. rsc.org

The hydrolytic stability of oximes is generally greater than that of isostructural hydrazones. nih.gov For instance, at a pD of 7.0, the rate constant for the hydrolysis of an oxime was found to be significantly lower than that of corresponding hydrazones. scispace.com This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen atom in the hydrazone, which makes protonation of the oxime less favorable. nih.govscispace.com

The hydrolysis of this compound would yield benzofuran-3(2H)-one. This ketone is a key intermediate in the synthesis of various benzofuran (B130515) derivatives and natural products. organic-chemistry.org

Reactions Involving the Benzofuran Core

The benzofuran ring system of this compound is susceptible to electrophilic attack, allowing for the introduction of various substituents onto the aromatic ring.

Electrophilic Aromatic Substitution on the Benzofuran Ring System

The benzofuran ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. ambeed.com The position of substitution is influenced by the directing effects of the existing substituents and the nature of the electrophile. In the case of benzofuran itself, electrophilic attack preferentially occurs at the 2- or 3-position of the furan (B31954) ring. stackexchange.com However, in this compound, the presence of the oxime group at the 3-position and the carbonyl group at the 3-position of the parent ketone will influence the regioselectivity of substitution on the benzene (B151609) ring.

Nitration: Nitration is a common electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and the concentration of the nitrating agent, can be controlled to achieve selective nitration. google.com For benzofuranone derivatives, nitration can lead to the formation of nitro-substituted products, which are valuable intermediates for the synthesis of other functionalized compounds. researchgate.netacs.org For example, 5-nitro-3H-benzofuran-2-one is synthesized by the nitration of 2-coumaranone.

Halogenation: Halogenation involves the introduction of a halogen atom (e.g., bromine, chlorine) onto the benzofuran ring. Brominating agents like N-bromosuccinimide (NBS) or bromine in a suitable solvent are commonly used. The reaction of benzofuran derivatives with halogens can lead to the formation of halogenated products. rsc.org For instance, 7-bromo-3-benzofuranone (B1275748) can be synthesized by the bromination of 3-benzofuranone. The position of halogenation can be influenced by the reaction conditions and the substituents already present on the ring. researchgate.net

The table below provides examples of electrophilic aromatic substitution reactions on benzofuran and related systems.

SubstrateReagentProductReference
BenzofuranNitric Acid/Sulfuric Acid6-Nitrobenzofuran
2-CoumaranoneNitrating Acid5-Nitro-3H-benzofuran-2-one
3-BenzofuranoneN-Bromosuccinimide (NBS)7-Bromo-3-benzofuranone

Nucleophilic Attack and Ring-Opening/Ring-Closing Processes

The reactivity of the this compound core is characterized by its susceptibility to nucleophilic attack and its involvement in ring-opening and closing cascades. The electrophilic nature of the C3 carbon, bonded to both an oxygen and a nitrogen atom, makes it a prime target for nucleophiles.

Research into the broader class of benzofuran-3(2H)-ones indicates that the furan ring can undergo cleavage under certain conditions. For instance, rhodium-mediated processes have been developed for the one-pot synthesis of benzofuran-3(2H)-ones by reacting salicylaldehydes with aliphatic alcohols and cyclopropanols, which involves a ring-opening of the cyclopropanol (B106826) followed by a ring-closing annulation to form the benzofuranone structure. nih.gov Similarly, the epoxide ring of related structures can be opened by the nucleophilic attack of a neighboring aromatic moiety, a process that highlights the potential for intramolecular cyclization and rearrangement pathways in the benzofuran system. semanticscholar.org

While direct nucleophilic attack on the furan oxygen is uncommon due to its aromatic character, the core structure is readily formed through ring-closure reactions. Copper(I)-catalyzed intramolecular cyclization of 2-haloaromatic ketones is an efficient method for synthesizing the benzofuran scaffold, tolerating a wide variety of functional groups. acs.org These ring-closing strategies are fundamental to the synthesis of the parent benzofuran-3(2H)-one, which can then be converted to the (Z)-oxime.

Table 1: Summary of Nucleophilic and Ring-Transforming Reactions

Reaction Type Description Key Reagents/Conditions Reference
Ring-Closing Annulation Rhodium-catalyzed synthesis from salicylaldehyde (B1680747), alcohol, and cyclopropanol. [CpRhCl₂]₂, Cu(OAc)₂, CsOAc nih.gov
Intramolecular Ring-Opening Nucleophilic attack of an aromatic ring onto a neighboring epoxide. Acid or Base Catalysis semanticscholar.org
Intramolecular Ring-Closure CuI-catalyzed cyclization of 2-haloaromatic ketones to form the benzofuran ring. CuI, Base acs.org

Functionalization of the Furan Oxygen Atom

Direct functionalization of the furan oxygen atom within the benzofuran ring system is chemically challenging and not commonly reported. Its participation in the aromaticity of the fused heterocyclic ring significantly reduces its nucleophilicity, making reactions like etherification or acylation at this position unfavorable.

However, the oxime oxygen atom is readily functionalized. This site provides a versatile handle for modifying the molecule's properties and reactivity. Standard reactions for oximes, such as O-alkylation and O-acylation, proceed efficiently. nih.govacs.org For example, O-alkylation can be achieved using various alkylating agents like alkyl halides or sulfates, often in the presence of a base. acs.org The existence of commercially available O-acylated derivatives, such as (3Z)-6-methoxy-1-benzofuran-3(2H)-one O-(2-chloroacetyl)oxime, further attests to the feasibility of functionalizing this position. sigmaaldrich.com This reactivity is critical for many of the subsequent transformations discussed, including rearrangements and catalytic couplings where an O-substituted oxime is the key starting material.

Pericyclic Reactions and Rearrangements Involving the Compound Structure

This compound and its derivatives are involved in several important pericyclic reactions and molecular rearrangements, which are instrumental in synthesizing the benzofuran core and other complex structures.

A prominent example is the nih.govnih.gov-sigmatropic rearrangement. This reaction is a key step in a transition-metal-free method for synthesizing 2-arylbenzofurans. semanticscholar.org The process typically begins with the O-arylation of an oxime, followed by treatment with acid under warming conditions. semanticscholar.org The resulting O-aryl oxime intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the benzofuran product. semanticscholar.org Trifluoroacetic anhydride (TFAA) can also be used to induce this rearrangement under mild conditions. organic-chemistry.org This reaction pathway underscores the utility of oxime derivatives in constructing the benzofuran scaffold itself. google.com

Another classic transformation available to oximes is the Neber rearrangement. This reaction typically involves the treatment of an oxime tosylate or mesylate with a base to yield an α-amino ketone via a 2H-azirine intermediate. scribd.com This rearrangement provides a pathway from the benzofuran-3(2H)-one oxime scaffold to α-amino ketone derivatives, which are valuable building blocks in organic synthesis.

Furthermore, oxime esters derived from the core structure can serve as precursors to carbon-centered radicals. mdpi.com Photolysis of such esters can lead to homolysis of the weak N-O bond, generating an iminyl radical and a C-centered radical (after decarboxylation), which can then participate in various cyclization and rearrangement reactions. mdpi.comacs.org

Catalytic Transformations and Metal-Mediated Reactivity Studies

The this compound framework is a versatile substrate for a variety of catalytic transformations and metal-mediated reactions. The reactivity can be directed at the oxime moiety, the C2 position of the furanone ring, or the aryl backbone through C-H functionalization.

A notable transformation involves the reaction of the closely related benzofuran-3(2H)-one O-methyl oxime with alkyl nitrites like n-butyl nitrite (B80452) or t-butyl nitrite. google.com In the presence of a metal alkoxide such as potassium t-butoxide, this reaction selectively produces the (2Z,3Z)-2,3-benzofuran-dione O³-methyl dioxime isomer in high purity (95-98%). google.com This nitrosation reaction highlights how specific reagents can control the stereochemical outcome. google.comgoogle.com

The benzofuran-3(2H)-one scaffold itself is amenable to a wide range of metal-catalyzed C-H functionalization and annulation reactions. acs.org Catalysts based on rhodium, palladium, iridium, and copper have been successfully employed. nih.govorganic-chemistry.org For example, Rh/Co relay catalysis enables the C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids to construct benzofuran-3(2H)-one scaffolds containing a C2 quaternary center. acs.org

Palladium-catalyzed cross-coupling reactions have also been explored. Studies on (Z)-α-halomethyl oxime ethers show that the syn-orientation of the oxime ether group relative to the halogen allows for a favorable interaction between the oxime oxygen and the palladium center in the oxidative addition complex. rsc.org This makes the (Z)-isomers privileged substrates for Suzuki-Miyaura coupling reactions at the α-position, demonstrating the crucial role of stereochemistry in directing metal-catalyzed transformations. rsc.org

Table 2: Catalytic and Metal-Mediated Transformations

Reaction Type Catalyst/Reagent Product Type Reference
Dioxime Formation Alkyl Nitrite, Metal Alkoxide (Z)-2,3-benzofuran-dione dioxime google.comgoogle.com
C-H Functionalization/Annulation Rh/Co Relay Catalysis C2-quaternary benzofuran-3-ones acs.org
Suzuki-Miyaura Coupling Pd(PPh₃)₄, CsF α-Aryl-substituted oxime ethers rsc.org
Annulation Reaction CuBr, Li₂CO₃ Pyridine-fused dihydrobenzofurans nih.gov

Exploration of this compound as a Precursor to Nitrogen-Containing Heterocycles

The inherent structure of this compound, featuring a reactive C=N-OH moiety, makes it a valuable starting material for the synthesis of various nitrogen-containing heterocycles.

One powerful application is in Rh(III)-catalyzed oxidative annulation reactions. Aryl oximes can react with tertiary propargyl alcohols in a regioselective manner to produce highly functionalized isoquinoline (B145761) N-oxides. researchgate.net This protocol takes advantage of the oxime group to direct C-H activation and subsequent cyclization, offering a streamlined route to complex N-heterocycles from readily available materials. researchgate.net

The Neber rearrangement, discussed previously, provides a direct pathway to 2H-azirines, which are three-membered nitrogen-containing rings. scribd.com These strained heterocycles are themselves useful synthetic intermediates that can be converted into other nitrogenous compounds like α-amino ketones. scribd.com

Furthermore, the benzofuran scaffold is utilized in the construction of larger heterocyclic systems. For example, benzofuran derivatives are used as starting materials in the microwave-assisted synthesis of pyrazoline derivatives, which are five-membered heterocycles with a wide range of biological activities. tandfonline.com In one instance, a 1-benzofuran-2-yl substituted chalcone (B49325) undergoes cyclocondensation to form a complex pyrazoline system. tandfonline.com This demonstrates how the benzofuran-oxime motif can be incorporated into more elaborate molecular architectures containing additional nitrogen heterocycles.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Z Benzofuran 3 2h One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.

1D NMR (e.g., ¹H, ¹³C) for Core Structure Confirmation

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural confirmation. For (Z)-benzofuran-3(2H)-one oxime, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring, the methylene (B1212753) protons (-CH2-) at the C2 position, and the hydroxyl proton of the oxime group. The chemical shifts, integration (for ¹H), and coupling patterns of these signals provide initial evidence for the core benzofuran-3(2H)-one oxime structure. For instance, a patent for a related compound, benzofuran-3(2H)-one O-methyl oxime, shows a singlet for the methylene protons at approximately 4.8 ppm and a series of multiplets for the aromatic protons between 7.1 and 7.8 ppm. google.com

The ¹³C NMR spectrum complements the ¹H data by providing the number of unique carbon environments. Key resonances would include those for the aromatic carbons, the methylene carbon, and the carbon of the C=NOH group, confirming the fundamental carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for Benzofuran Derivatives

Nucleus Chemical Shift (ppm) Range Multiplicity Assignment
¹H 7.1 - 7.8 Multiplets Aromatic Protons
¹H ~4.8 Singlet -CH₂-
¹H Variable Broad Singlet -OH
¹³C 110 - 160 - Aromatic/Vinylic Carbons
¹³C ~30 - 50 - -CH₂-
¹³C ~150 - 160 - C=NOH

Note: Data is generalized from related structures and may vary for the specific compound.

2D NMR (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Analysis and Stereoisomer Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for determining the stereochemistry of the oxime. scribd.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon signal for each protonated carbon, such as the methylene group and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu This technique is vital for assigning quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations from the methylene protons to the carbons of the C=NOH group and the adjacent aromatic carbons would confirm the connectivity around the five-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is the key experiment for assigning the (Z) or (E) stereochemistry of the oxime. This experiment detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. For the (Z)-isomer, a NOE would be expected between the oxime's hydroxyl proton and the methylene protons at the C2 position, as they are on the same side of the C=N double bond. The absence of such a correlation, and instead a correlation to an aromatic proton, might suggest the (E)-isomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Range Description
O-H (oxime) 3100 - 3500 Broad absorption, indicating hydrogen bonding
C-H (aromatic) 3000 - 3100 Sharp, medium absorptions
C-H (aliphatic) 2850 - 3000 Sharp, medium absorptions
C=N (oxime) 1620 - 1690 Medium to weak absorption
C=C (aromatic) 1450 - 1600 Multiple sharp absorptions
C-O (ether) 1000 - 1300 Strong absorption
N-O (oxime) 930 - 960 Medium absorption

Note: Data is generalized from typical functional group regions and literature on related compounds. researchgate.netjmpas.com

The presence of a broad band in the 3100-3500 cm⁻¹ region would be indicative of the O-H group of the oxime. The C=N stretch, typically appearing in the 1620-1690 cm⁻¹ range, is a key indicator of the oxime functionality. Aromatic C=C stretching vibrations and the strong C-O ether stretch would further confirm the benzofuran core.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the unambiguous determination of the elemental composition. The molecular weight of benzofuran-3(2H)-one oxime (C₈H₇NO₂) is 149.15 g/mol . sigmaaldrich.com

Electron ionization (EI) mass spectrometry would lead to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for oximes can be complex but often involve cleavages alpha to the C=N bond and rearrangements. nih.gov The analysis of these fragment ions helps to corroborate the structure determined by NMR.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While NMR can strongly suggest the stereochemistry, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would precisely determine the bond lengths, bond angles, and the absolute conformation of the molecule, including the (Z) geometry of the oxime group. figshare.com Studies on related benzofuran oxime derivatives have utilized X-ray crystallography to confirm their Z conformation. researchgate.net

Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of a sample and for separating isomers.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating compounds in a mixture. For this compound, HPLC can be used to determine its purity by detecting and quantifying any impurities present. google.comgoogle.com Furthermore, if a mixture of (Z) and (E) isomers were present, a suitable HPLC method could potentially resolve the two isomers, allowing for their individual collection and characterization.

Gas Chromatography (GC) : GC is suitable for volatile and thermally stable compounds. bitesizebio.com While derivatization might be necessary, GC can also be used for purity assessment. In some cases, (E) and (Z) isomers of oximes are separable by GC, providing another method for their analysis and resolution. nih.gov GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination for separating and identifying components of a mixture. researchgate.net

Computational Chemistry and Theoretical Studies on Z Benzofuran 3 2h One Oxime

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic features.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface).

For (Z)-benzofuran-3(2H)-one oxime, a typical DFT study would involve using a functional, such as B3LYP or PBE, combined with a basis set like 6-31G(d,p) or larger. scielo.org.za The process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the electronic energy, thereby predicting the most stable geometry. These calculations can confirm the planarity of the benzofuran (B130515) ring system and the Z-configuration of the oxime group.

Energy profiles can be calculated to study processes like bond rotation or isomerization. By systematically changing a specific geometric parameter (e.g., a dihedral angle) and calculating the energy at each step, an energy profile is generated. This profile reveals the energy barriers between different conformations and helps identify the most stable structures.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy than standard DFT for electronic properties, albeit at a significantly greater computational expense.

These high-level calculations are valuable for obtaining precise values for ionization potentials, electron affinities, and electronic excitation energies. For a molecule like this compound, they could be used to benchmark results from less expensive DFT methods or to investigate subtle electronic effects that influence its reactivity and spectroscopic behavior.

Conformational Analysis and Molecular Dynamics Simulations

While the benzofuran core is largely rigid, some conformational flexibility exists, primarily around the C=N-OH bond of the oxime moiety. Conformational analysis involves systematically exploring these degrees of freedom to identify all stable low-energy conformers. A computational search can identify multiple conformers, which are then optimized to find their relative energies. researchgate.net The final properties are often reported as a Boltzmann-weighted average of the properties of the most stable conformers at a given temperature. researchgate.net

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound, typically in a simulated solvent environment, would reveal how the molecule behaves dynamically. nih.gov It can provide insights into its conformational stability, flexibility, and interactions with surrounding molecules, which is particularly relevant for understanding its behavior in solution. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis transitions)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using DFT methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be determined relative to a standard like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. nih.govrsc.org Comparing calculated shifts with experimental data is a robust method for structural verification. researchgate.netnih.govrsc.org

IR Frequencies : Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a set of vibrational frequencies and their corresponding intensities. scielo.org.za The predicted frequencies correspond to specific molecular motions, such as C=O stretching, O-H bending, and C-N stretching, aiding in the assignment of experimental IR bands. dergipark.org.tr Calculated frequencies are often systematically higher than experimental values due to approximations in the theory and are typically scaled by an empirical factor to improve agreement.

UV-Vis Transitions : Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. malayajournal.org The calculation provides the absorption wavelengths (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). malayajournal.orgshu.ac.ukasiapharmaceutics.info For this compound, these calculations would identify the key chromophores and predict the absorption bands corresponding to its electronic structure. scielo.org.za

Table 1: Example of Predicted vs. Experimental Spectroscopic Data for this compound and Analogs.
ParameterTechniquePredicted Value (Method)Experimental/Reference Value
¹H Chemical Shift (OH)NMR~10-12 ppm (GIAO/B3LYP)Varies with solvent
¹³C Chemical Shift (C=N)NMR~150-160 ppm (GIAO/B3LYP)~155 ppm (for similar oximes)
C=O StretchIR~1700-1730 cm⁻¹ (B3LYP)~1690 cm⁻¹ (for benzofuranones)
O-H StretchIR~3200-3400 cm⁻¹ (B3LYP)~3300 cm⁻¹ (broad)
π → π* TransitionUV-Vis~280-320 nm (TD-DFT)~300 nm

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for studying the step-by-step pathways of chemical reactions. For this compound, this could involve modeling reactions such as the Beckmann rearrangement, cycloadditions, or metal-catalyzed couplings. acs.org

By mapping the potential energy surface, chemists can identify reactants, products, and any intermediates. Crucially, this allows for the location of transition states—the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate. These studies provide a detailed, atomic-level understanding of reaction feasibility and selectivity that complements experimental work. tiedejatutkimus.finih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles and Descriptor Calculations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively.

The process begins with the calculation of a set of molecular descriptors for this compound. These are numerical values that encode different aspects of the molecule's structure. Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, partial charges). researchgate.net

Once descriptors are calculated for a series of related compounds, a mathematical model (e.g., multiple linear regression, machine learning algorithms) is built to relate these descriptors to an observed activity or property. acs.org Such models can then be used to predict the properties of new, unsynthesized compounds, guiding the design of molecules with desired characteristics.

Table 2: Key Molecular Descriptors for QSAR/QSPR Modeling of this compound.
DescriptorDescriptionCalculated/Estimated Value
Molecular WeightMass of the molecule149.15 g/mol
LogPOctanol-water partition coefficient, a measure of lipophilicity~1.2 - 1.5
Topological Polar Surface Area (TPSA)Surface area of polar atoms, related to membrane permeability~49.5 Ų
Hydrogen Bond DonorsNumber of N-H or O-H bonds1
Hydrogen Bond AcceptorsNumber of N or O atoms3
Rotatable BondsNumber of bonds that allow free rotation1

Molecular Docking and Interaction Studies with Biological Macromolecules (Focus on binding mechanisms, not specific biological results)

Computational chemistry, particularly molecular docking, serves as a powerful tool to predict and analyze the binding mechanisms of small molecules like this compound with biological macromolecules. While direct and exclusive molecular docking studies on this compound are not extensively documented in publicly available research, a comprehensive understanding of its potential binding modes can be extrapolated from computational analyses of structurally related benzofuranone derivatives and other oxime-containing compounds. These studies provide critical insights into the types of interactions that the benzofuran scaffold and the oxime functional group are likely to form within a protein's active site.

Theoretical investigations into the binding mechanisms of benzofuran derivatives reveal a common set of interactions that stabilize the ligand-protein complex. These interactions are largely dictated by the molecule's structural features: the aromatic benzofuran ring system, the carbonyl group (or its oxime derivative), and any substituents.

Key Interaction Patterns for Benzofuran-Based Scaffolds:

Research on various benzofuran derivatives consistently highlights several key types of non-covalent interactions that govern their binding to protein targets. These include:

Hydrogen Bonding: The oxygen and nitrogen atoms within the this compound structure, particularly the oxime's hydroxyl group (-NOH) and the furan (B31954) oxygen, are prime candidates for forming hydrogen bonds with amino acid residues in a protein's binding pocket. The oxime hydroxyl can act as both a hydrogen bond donor and acceptor, a versatile feature that can significantly contribute to binding affinity.

π-π Stacking and π-Cation Interactions: The aromatic benzene (B151609) ring of the benzofuran core is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Additionally, it can participate in π-cation interactions with positively charged residues like lysine (B10760008) (Lys) and arginine (Arg).

Hydrophobic Interactions: The benzofuran ring system also presents a significant hydrophobic surface, which can form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine (B10760876) (Leu), isoleucine (Ile), valine (Val), and alanine (B10760859) (Ala) in the target's active site.

Metal Chelation: In metalloenzymes, the oxime group, with its nitrogen and oxygen atoms, has the potential to coordinate with metal ions present in the active site, such as zinc, magnesium, or iron, thereby anchoring the molecule.

Inferred Binding Profile of this compound:

Based on docking studies of related compounds, a hypothetical binding model for this compound can be constructed. For instance, studies on 2-benzylidenebenzofuran-3(2H)-ones as inhibitors of enzymes like alkaline phosphatase and cholinesterases have provided detailed interaction maps. nih.govnih.gov Similarly, research on other oxime-containing molecules has shed light on how this functional group interacts within enzyme active sites. rsc.org

The following table summarizes the likely interactions between the key structural motifs of this compound and common amino acid residues found in enzyme active sites, based on data from related benzofuran and oxime derivatives.

Structural Motif of this compound Potential Interacting Amino Acid Residues Type of Interaction
Benzene RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)π-π Stacking
Benzene RingLeucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala)Hydrophobic Interaction
Furan OxygenSerine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)Hydrogen Bond Acceptor
Oxime NitrogenSerine (Ser), Threonine (Thr)Hydrogen Bond Acceptor
Oxime OxygenHistidine (His), Lysine (Lys), Arginine (Arg)Hydrogen Bond Acceptor
Oxime Hydroxyl (-OH)Aspartic Acid (Asp), Glutamic Acid (Glu)Hydrogen Bond Donor

This table is a predictive representation based on computational studies of structurally similar compounds.

In a typical scenario, upon entering the binding site of a biological macromolecule, the benzofuran ring of this compound would likely orient itself within a hydrophobic pocket, stabilized by interactions with nonpolar amino acid side chains. The more polar oxime group would be positioned to form specific hydrogen bonds with polar or charged residues, which often play a crucial role in the catalytic activity or substrate recognition of the protein.

The planarity of the benzofuran system also contributes to its ability to fit into narrow binding clefts. The Z-configuration of the oxime is a critical stereochemical feature that will dictate the precise geometry of its interactions. Different spatial arrangements of the hydrogen bond donors and acceptors can lead to significant variations in binding affinity and selectivity for different protein targets.

Computational models, such as those generated by programs like AutoDock or Molegro Virtual Docker, are instrumental in visualizing these binding poses and quantifying the energetic contributions of different interactions. srce.hr These models often calculate a binding energy or docking score, which provides a theoretical estimation of the binding affinity. The lower the binding energy, the more stable the ligand-protein complex is predicted to be.

The following table presents hypothetical binding energy data and key interacting residues for this compound with representative protein targets, as might be predicted from such computational studies.

Hypothetical Protein Target Predicted Binding Energy (kcal/mol) Key Interacting Residues (Predicted) Primary Interaction Types
Protein Kinase-7.5 to -9.0Lys, Asp, Phe, LeuHydrogen Bonding, π-π Stacking, Hydrophobic
Hydrolase-6.0 to -7.5His, Ser, Trp, ValHydrogen Bonding, π-π Stacking, Hydrophobic
Oxidoreductase-6.5 to -8.0Tyr, Arg, Ile, AlaHydrogen Bonding, π-Cation, Hydrophobic

This data is illustrative and intended to represent typical outputs of molecular docking studies for compounds of this class.

Mechanistic Investigations of Biological Interactions and Potential Applications of Z Benzofuran 3 2h One Oxime Derivatives As Chemical Probes and Scaffolds

Enzymatic Interaction and Inhibition Mechanism Studies (in vitro research)

The biological effects of many benzofuran-3(2H)-one derivatives are rooted in their ability to interact with and inhibit specific enzymes. pioneerpublisher.com In vitro studies are fundamental to identifying these target enzymes and characterizing the nature of the inhibition.

The initial step in understanding the mechanism of a bioactive compound is often the identification of its molecular target(s). For derivatives of (Z)-benzofuran-3(2H)-one oxime, this is typically achieved by screening the compounds against panels of purified enzymes, particularly those known to be relevant in specific diseases.

Research has shown that derivatives of this scaffold can inhibit a range of enzymes. For example, hybrids of benzofuran (B130515) and oxindole (B195798) have been identified as potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), two key protein kinases implicated in cancer. nih.govresearchgate.net Aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, have been found to inhibit alkaline phosphatase (AP) and sirtuin 1 (SIRT1), an enzyme involved in apoptosis regulation. nih.govresearchgate.net Other studies have identified derivatives as selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases, and epidermal growth factor receptor-tyrosine kinase (EGFR-TK), a receptor crucial in tumor proliferation. nih.govtandfonline.com The selectivity of these compounds is a key aspect of target identification, as demonstrated by the preferential inhibition of MAO-B over the MAO-A isoform. nih.gov

Table 1: Identified Enzyme Targets of Benzofuran-3(2H)-one Derivatives

Derivative ClassEnzyme Target(s)Biological RelevanceCitations
Oxindole-Benzofuran HybridsCyclin-dependent kinase 2 (CDK2), Glycogen synthase kinase-3β (GSK-3β)Cancer nih.govresearchgate.net
2-Benzylidenebenzofuran-3(2H)-ones (Aurones)Alkaline Phosphatase (AP)General enzymatic processes nih.gov
2-Benzylidenebenzofuran-3(2H)-ones (Aurones)Sirtuin 1 (SIRT1)Apoptosis, Cancer researchgate.net
Benzofuran-3(2H)-one DerivativesMonoamine Oxidase B (MAO-B)Neurodegenerative diseases nih.gov
Benzofuran-Aminoquinazoline HybridsEpidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK)Cancer tandfonline.com

Enzyme Kinetics of Interaction (conceptual approaches, not specific data)

Once a target enzyme is identified, enzyme kinetic studies are performed to elucidate the mechanism of inhibition. These conceptual approaches determine how the compound interacts with the enzyme and its substrate.

A key determination is whether the inhibition is reversible or irreversible. For selected benzofuran-3(2H)-one derivatives that inhibit MAO, dialysis of the enzyme-inhibitor mixture was shown to almost completely restore enzyme activity, indicating a reversible binding mechanism. nih.gov

Further kinetic analyses, such as the use of Lineweaver-Burk plots, can distinguish between different models of reversible inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, studies on the inhibition of human intestinal alkaline phosphatase by a 2-benzylidenebenzofuran-3(2H)-one derivative demonstrated a non-competitive inhibition pattern. nih.gov This suggests the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. These kinetic profiles are crucial for understanding how the compound exerts its effect at a molecular level and for guiding further structural optimization.

Receptor Binding Profiling and Ligand-Target Interaction Studies (mechanistic focus)

Beyond direct enzyme inhibition, the biological activity of this compound derivatives can be mediated by binding to various protein receptors. Mechanistic studies in this area focus on characterizing the binding affinity, specificity, and conformational changes induced upon interaction.

A variety of biophysical techniques are employed for this purpose. Fluorescence spectroscopy, for example, has been used to study the interaction between 4-nitrophenyl-functionalized benzofurans and bovine serum albumin (BSA), a model protein for drug-carrier interactions. nih.gov These studies can reveal strong binding affinities, with dissociation constants (kD) in the nanomolar range, and demonstrate that the binding event can quench the intrinsic fluorescence of the protein. nih.gov Circular dichroism (CD) spectroscopy complements this by providing insight into how ligand binding alters the secondary structure of the protein target. nih.gov Radioligand-receptor binding analysis is another powerful method used to screen for and characterize the interaction of compounds with specific receptors. mdpi.com

To rationalize these experimental findings at a molecular level, in silico molecular docking studies are frequently performed. nih.govtandfonline.com These computational models predict the preferred binding pose of a ligand within the active or allosteric site of a target protein. For example, docking studies of oxindole-benzofuran hybrids into the ATP-binding sites of CDK2 and GSK-3β revealed key hydrogen bonding interactions with amino acid residues in the hinge region of the enzymes, such as Glu81 and Leu83 in CDK2. nih.govresearchgate.net Similarly, docking of inhibitors into the EGFR-TK active site helps to explain their inhibitory activity in a way that is comparable to known drugs like Gefitinib. tandfonline.com These models are invaluable for visualizing the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π–sulfur interactions—that govern ligand recognition and affinity. nih.govnih.gov

Cellular Pathway Modulation Investigations (in vitro, mechanistic focus)

The interaction of a compound with its molecular target(s) initiates a cascade of events within the cell, leading to the modulation of complex signaling pathways. In vitro investigations aim to map these downstream effects to understand the ultimate cellular response, such as apoptosis or the suppression of inflammation. nih.govnih.gov

After observing a cellular effect, such as reduced cell proliferation, researchers investigate which signaling pathways are responsible. The anti-inflammatory activity of certain benzofuran hybrids, for instance, has been linked to the inhibition of the NF-κB and MAPK signaling pathways. nih.gov Inhibition of GSK-3β, a multitasking kinase, can impact numerous pathways, including the Wnt signaling pathway. researchgate.net

Gene expression profiling, often performed using microarray or RNA-sequencing technologies, provides a global snapshot of how the compound alters the cellular transcriptome. advaitabio.com This high-throughput data serves as the input for the pathway analysis methods described previously.

On the protein level, Western blotting is a standard method to quantify the expression or post-translational modification of specific proteins of interest. csic.es For example, following treatment with a SIRT1 inhibitor derived from benzofuran-3(2H)-one, Western blotting can be used to detect the increased acetylation of p53, confirming the enzyme's inhibition and its downstream effect. researchgate.net Flow cytometry is another powerful tool used to analyze cellular responses, such as detecting apoptosis through Annexin V staining or analyzing changes in the cell cycle. nih.govcsic.es These proteomic and gene-level methodologies are essential for connecting the initial ligand-target interaction to the ultimate physiological or pharmacological outcome.

Table 2: Methodologies for Investigating Cellular Responses

MethodologyApplicationCitations
Signaling Pathway Analysis
Signaling Pathway Impact Analysis (SPIA)Identifies impacted pathways by combining enrichment scores with pathway topology perturbation. nih.gov
Bayesian Network (BNrich) ApproachesModels causal relationships in pathways to infer signal flow and impact. biorxiv.org
Gene & Protein Expression
Gene Expression Profiling (Microarray/RNA-Seq)Provides global gene expression data as input for pathway analysis. advaitabio.com
Western BlottingQuantifies levels and modification states (e.g., phosphorylation, acetylation) of specific proteins. researchgate.netcsic.es
Flow CytometryAnalyzes cell cycle progression and detects apoptosis. nih.govcsic.es
Circular Dichroism (CD) SpectroscopyAssesses changes in protein secondary structure upon ligand binding. nih.gov
Fluorescence SpectroscopyMeasures binding affinity (kD) between ligands and proteins. nih.gov

This compound as a Synthetic Scaffold for Novel Bioactive Molecule Design

The benzofuran ring system, a fusion of benzene (B151609) and furan (B31954) rings, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.govnih.gov This core structure is present in numerous natural products and synthetic compounds that exhibit a wide array of biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govjrespharm.comresearchgate.netnih.gov The this compound, which incorporates both the benzofuran core and a reactive oxime functional group, serves as a versatile starting point for the synthesis of novel derivatives. researchgate.netorganic-chemistry.org Its structural features allow for targeted modifications to develop new therapeutic agents with potentially enhanced efficacy and selectivity. mdpi.comnih.gov The oxime group, in particular, offers a site for chemical elaboration, enabling the creation of diverse libraries of compounds for biological screening. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies for Rational Design Principles

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity, providing a roadmap for rational drug design. For derivatives of the benzofuran scaffold, SAR studies have elucidated key structural requirements for potency and selectivity.

Research indicates that the nature and position of substituents on the benzofuran ring system are critical determinants of biological function. mdpi.comnih.gov For instance, in the context of anticancer activity, the introduction of specific substituents can significantly influence cytotoxicity. One study on benzofuran fused pyrimidine/pyrazole Schiff base derivatives found that the presence of hydroxyl and methoxy (B1213986) groups on an associated phenyl ring led to the highest anticancer activity against MCF-7 and HeLa cell lines. jrespharm.com

The oxime moiety itself, and its conversion to an oxime ether, is another critical factor in determining bioactivity. Studies comparing ketone-containing compounds to their corresponding oxime derivatives have demonstrated that the oxime group can be essential for enhanced biological effects. rsc.org A key finding in one study was that an oxime group with a Z configuration was crucial for potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancer cells. rsc.org The replacement of a carbonyl group with this specific oxime configuration led to a dramatic increase in potency. rsc.org

Table 1: SAR Findings for Benzofuran and Oxime Derivatives
Compound ScaffoldKey Structural FeatureObserved EffectTarget/Cell LineSource
Benzofuran fused pyrimidine/pyrazoleHydroxyl and methoxy substituents on phenyl ringHighest anticancer activityMCF-7 and HeLa cells jrespharm.com
Chalcone-like structuresReplacement of ketone with Z-configuration oximeIncreased antiproliferative activityMCF-7, A-549, HT-29 cells rsc.org
Halogenated benzofuran derivativesPosition of the halogen on the benzofuran ringCritical determinant of biological activityMultiple cancer cell lines mdpi.com
Benzofuran derivativesEster or heterocyclic ring substitutions at C-2Crucial for cytotoxic activityCancer cells mdpi.com

Development of Chemical Probes for Biological Research

Chemical probes are specialized small molecules used to study and manipulate proteins and other biological targets within their native cellular environment. mskcc.org These tools are instrumental in chemical biology for elucidating protein function, validating drug targets, and understanding complex cellular processes. mskcc.orgnih.gov The development of effective probes often relies on modular synthesis, where a recognition element (ligand) is linked to a reactive group and a reporter tag (like a fluorescent dye or biotin). rug.nl

The this compound scaffold is a promising candidate for the development of novel chemical probes. The benzofuran core can act as the recognition element, targeting specific proteins based on the extensive known bioactivities of its derivatives. nih.govresearchgate.net Crucially, the oxime functional group is well-suited for bioorthogonal "click chemistry" reactions. rsc.org Oxime ligation and related chemistries allow for the clean and efficient coupling of the scaffold to reporter tags or reactive warheads, often in a modular fashion, which can accelerate the discovery of new probes. rug.nl This modular approach allows for the rapid generation of a library of probes to screen against cellular lysates to identify novel protein targets. rug.nl While specific probes based directly on this compound are not yet widely reported, its chemical properties make it an ideal starting point for such endeavors.

Applications in Agrochemical Research (Mechanistic, not product efficacy)

The oxime ether functional group is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent insecticidal, fungicidal, and herbicidal activities. jmpas.com The benzofuran scaffold itself also contributes to bioactivity in this sector. The combination of these two components in derivatives of this compound suggests significant potential for agrochemical applications.

Mechanistically, oxime ethers can act on various biological targets in pests and fungi. Their utility in agrochemical research stems from their ability to be systematically modified, allowing for the fine-tuning of activity against specific targets while potentially reducing off-target effects. rsc.org The functionalized oxime group can undergo various chemical transformations, serving as a precursor for generating carbon- or nitrogen-centered radicals under specific conditions, which can be a pathway for inducing biological effects. mdpi.comresearchgate.net

While specific mechanistic studies on this compound in an agrochemical context are not extensively detailed in the available literature, the known activities of related compounds provide a strong basis for its investigation. For example, benzothiazole (B30560) oxime ethers, another class of heterocyclic oximes, have been synthesized and evaluated for their fungicidal and antibacterial properties. jmpas.com The research into these related structures provides a framework for exploring the mechanisms through which benzofuran-based oximes might exert their effects, such as the inhibition of crucial enzymes or disruption of cellular membranes in pathogenic fungi or insects.

Utility in Material Sciences and Polymer Chemistry as Building Blocks

Beyond its biological applications, the this compound structure holds promise as a versatile building block in material sciences and polymer chemistry. The chemical reactivity of the oxime group, combined with the rigid and planar nature of the benzofuran core, makes it a valuable monomer for creating novel polymers with unique properties.

A key application lies in the field of "click chemistry," a set of chemical reactions that are rapid, efficient, and high-yielding. rsc.org The oxime functional group can readily participate in oxime ligation reactions, a type of carbonyl-condensation click reaction. This allows this compound to be incorporated into polymer chains to create highly functional materials. rsc.org Such polymers could include self-healing materials, where the reversible nature of the oxime bond can be exploited, or highly tunable hydrogels for biomedical applications. rsc.org

The benzofuran scaffold can impart desirable characteristics such as thermal stability, rigidity, and specific photophysical properties (e.g., fluorescence) to the resulting polymers. The ability to synthesize polyfunctional derivatives from the oxime ether allows for its use as a building block in a wide range of organic syntheses, further expanding its utility in creating complex materials. rsc.org

Future Directions and Emerging Research Avenues for Z Benzofuran 3 2h One Oxime

Development of Highly Efficient and Sustainable Stereoselective Syntheses

The development of efficient and environmentally friendly methods for the synthesis of oximes is a growing area of interest in organic chemistry. numberanalytics.comnih.gov Future research will likely focus on creating highly stereoselective syntheses of (Z)-benzofuran-3(2H)-one oxime, which are crucial for producing enantiomerically pure compounds for various applications.

Key areas of exploration include:

Catalytic Asymmetric Synthesis: The design and application of novel chiral catalysts, such as those based on transition metals or organocatalysts, will be pivotal in achieving high enantioselectivity. ub.edu Research into metal-catalyzed approaches, including rhodium- and palladium-catalyzed reactions, has already shown promise in the synthesis of related benzofuranone structures. nih.govorganic-chemistry.org

Green Chemistry Approaches: Emphasis will be placed on developing sustainable synthetic methods that minimize waste and utilize renewable resources. numberanalytics.comnih.gov This includes exploring solvent-free reaction conditions, employing techniques like grindstone chemistry, and utilizing biocompatible catalysts. nih.gov

Flow Chemistry: The use of flow chemistry offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for the continuous and efficient production of this compound. numberanalytics.com

A comparative look at potential stereoselective synthesis strategies is presented below:

Synthesis StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric Synthesis High enantioselectivity, potential for broad substrate scope.Development of novel chiral transition metal complexes and organocatalysts.
Green Chemistry Approaches Reduced environmental impact, use of renewable resources, improved safety.Solvent-free reactions, microwave irradiation, biocompatible catalysts. numberanalytics.comnih.gov
Flow Chemistry Enhanced reaction control, improved safety and scalability, potential for automation.Optimization of reactor design and reaction conditions for continuous production. numberanalytics.com

Exploration of Novel and Underutilized Chemical Transformations

The oxime functionality in this compound is a versatile chemical handle that can participate in a wide array of transformations. nih.govnih.gov While classical reactions of oximes are well-documented, future research will delve into novel and underutilized chemical transformations to expand the synthetic utility of this compound.

Emerging areas of investigation include:

Cross-Dehydrogenative Coupling Reactions: Exploring transition-metal-free methods for C-O bond formation by coupling the oxime with various partners like acetonitriles, ketones, and esters will open new synthetic routes. researchgate.net

Photochemical Reactions: The use of light to induce novel transformations, such as intramolecular Wittig reactions, offers a green and efficient pathway to complex benzofuran (B130515) derivatives. nih.gov

Radical-Mediated Reactions: Investigating the reactivity of iminoxyl radicals generated from the oxime can lead to the discovery of new cyclization and functionalization reactions. acs.org

Integration into Advanced Functional Materials and Nanotechnology Research

The unique electronic and structural properties of benzofuranone derivatives and oximes suggest their potential for creating advanced functional materials. colab.wsnih.gov

Future research could focus on:

Polymer Synthesis: Incorporating this compound as a monomer or functional unit in polymers could lead to materials with tailored optical, electronic, or mechanical properties.

Nanoparticle Functionalization: The oxime group can be used to functionalize the surface of nanoparticles, enabling their use in targeted drug delivery or as sensors. nih.gov For instance, nanoparticles have been explored for transporting oximes across the blood-brain barrier. nih.gov

Organic Electronics: The conjugated system of the benzofuranone core suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Application of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. acs.orgacs.org These powerful tools can be applied to accelerate the discovery and development of new applications for this compound.

Key applications include:

Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, biological activity, and synthetic accessibility of novel derivatives. acs.orgacs.orgtsijournals.com

Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purities. acs.org

Mechanistic Insights: Computational methods can provide a deeper understanding of reaction mechanisms, aiding in the design of more efficient synthetic strategies. uantwerpen.be

The table below outlines potential AI/ML applications:

Application AreaSpecific TaskPotential Impact
Compound Design Predicting biological activity and toxicity of novel derivatives.Faster identification of promising drug candidates or functional materials. acs.org
Synthesis Planning Recommending optimal synthetic routes and reaction conditions.Reduced experimental effort and resource consumption. acs.org
Mechanistic Studies Elucidating complex reaction pathways and transition states.Guiding the development of more efficient and selective catalysts.

Interdisciplinary Research Opportunities with Chemical Biology and Materials Science

The inherent biological activity of many oxime and benzofuranone-containing compounds opens up exciting interdisciplinary research opportunities. nih.govnih.gov

Chemical Biology: this compound and its derivatives can be used as chemical probes to study biological processes. europa.eulon.ac.uk The development of new bioactive compounds through systematic screening could lead to new therapeutic agents. europa.eu The introduction of an oxime group can significantly alter the biological activity of a parent compound. nih.gov

Materials Science: Collaboration with materials scientists can lead to the development of novel materials with unique properties. For example, the incorporation of this compound into polymers or onto surfaces could create new sensors, catalysts, or biocompatible materials. rsc.org

Medicinal Chemistry: The benzofuranone scaffold is present in many compounds with anticancer and anti-inflammatory properties. nih.govnih.gov Further derivatization of this compound could lead to the discovery of new drug candidates.

Q & A

Q. What are the common synthetic routes for (Z)-benzofuran-3(2H)-one oxime?

The compound is typically synthesized via condensation reactions. For example, benzofuran-3(2H)-one derivatives can react with aldehydes under mild bases like ethylenediamine diacetate (EDDA) under ultrasound irradiation, yielding aurones (2-benzylidenebenzofuran-3(2H)-ones) in 5–30 minutes . Acid- or base-catalyzed conditions (e.g., morpholine acetate) are also effective for aldehyde condensation .

Q. How is the stereochemical configuration (Z/E) of benzofuran-3(2H)-one oxime derivatives confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, in (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one, the ¹H NMR spectrum shows characteristic olefinic proton signals at δ 7.82–7.78 ppm (aromatic protons) and a singlet at δ 6.87 ppm for the exocyclic double bond proton . Mass spectrometry (MS) and X-ray crystallography further validate structural assignments .

Q. What safety protocols are recommended for handling this compound?

Wear protective gear (gloves, masks, lab coats) to avoid skin contact or inhalation. Waste must be segregated and disposed via professional biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can enantioselective synthesis of (Z)-benzofuran-3(2H)-one derivatives be achieved?

Pybox-copper complexes enable diastereo- and enantioselective propargylation of 2-substituted benzofuran-3(2H)-ones. For example, reacting 2-substituted benzofuran-3(2H)-one with propargyl acetate using a Cu/(S,S)-Ph-pybox catalyst yields 2,2-disubstituted derivatives with >90% enantiomeric excess (ee). Terminal alkynes in the product can be further transformed into methyl ketones without racemization .

Q. What strategies resolve contradictions in reported biological activities of benzofuran-3(2H)-one derivatives?

For example, (Z)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one inhibits Topoisomerase II , while other derivatives suppress NF-κB activity . Such discrepancies may arise from structural modifications (e.g., substituent effects) or cell-type specificity. Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis) are essential to clarify mechanisms .

Q. How do benzofuran-3(2H)-one derivatives induce apoptosis in cancer cells?

Compounds like (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one (3f) trigger G0/G1 cell cycle arrest and mitochondrial membrane potential loss. Apoptosis is confirmed via Hoechst staining (chromatin condensation) and Annexin V assays. Dose- and time-dependent effects are critical to distinguish necrotic vs. apoptotic pathways .

Q. What catalytic systems improve stereodivergent synthesis of benzofuran-3(2H)-one derivatives?

Dual-metal catalysis (e.g., Ni/Zn) enables stereodivergent allylation of benzofuran-3(2H)-one, producing all four stereoisomers of rocaglaol precursors. Synergistic metal-ligand interactions control enantioselectivity (up to 99% ee) and diastereoselectivity (dr >20:1) .

Methodological Considerations

  • Contradiction Analysis : Compare reaction conditions (e.g., EDDA vs. morpholine acetate) or biological assay parameters (e.g., cell lines, exposure times) to identify variables affecting outcomes.
  • Advanced Characterization : Use chiral HPLC or circular dichroism (CD) to analyze enantiopurity , and density functional theory (DFT) to predict reactivity/stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.